![molecular formula C8H11N3O B13558875 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13558875.png)
4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be achieved through several methods. One common approach involves the condensation of ketones and amidines under oxidative conditions. For example, Xie et al. reported a one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen gas, and various catalysts to facilitate the reactions. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield diketone derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid
- 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
What sets 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide apart from other similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C8H11N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h4-5H,1-3H2,(H2,9,12)(H,10,11) |
InChI Key |
DZBDNHOLSUKVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)N)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


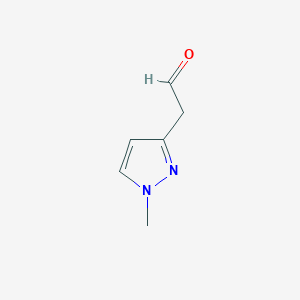
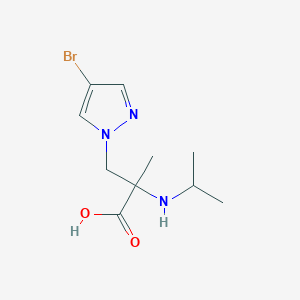
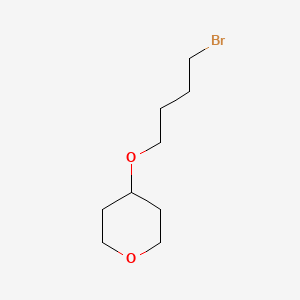
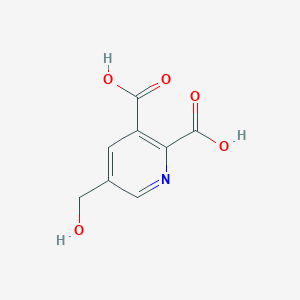


![6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
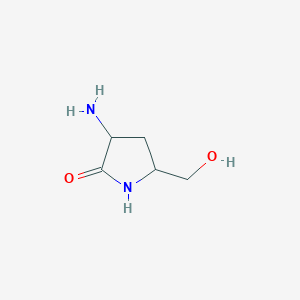
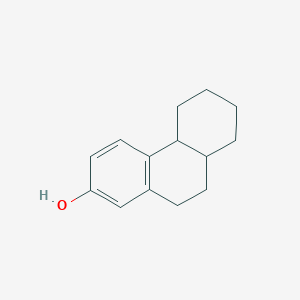
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
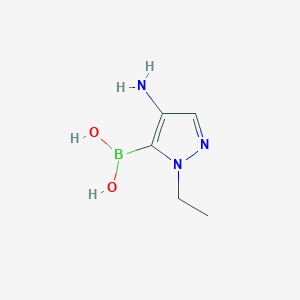
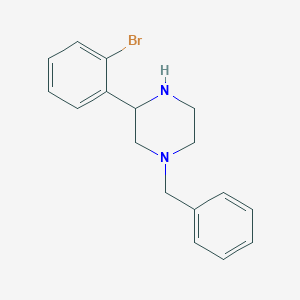

![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
